3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide
Description
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide (CAS: 2097915-18-7) is a benzamide derivative with the molecular formula C₁₇H₁₅N₃O and a molecular weight of 277.32 g/mol . The compound features a cyano (-CN) group at the 3-position of the benzamide ring and a 6-cyclopropyl-substituted pyridinylmethyl moiety as the amine component. This structural configuration introduces unique electronic and steric properties, making it a candidate for research in drug discovery or materials science. The compound is marketed under the identifier BK68818 and is strictly designated for non-human/animal research purposes .
Properties
IUPAC Name |
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-9-12-2-1-3-15(8-12)17(21)20-11-13-4-7-16(19-10-13)14-5-6-14/h1-4,7-8,10,14H,5-6,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPILEFMMHYAFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include active methylene reagents, which can lead to the formation of heterocyclic compounds . The major products formed from these reactions are often biologically active heterocyclic moieties .
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Aldosterone Synthase
One of the most significant applications of 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide is its potential role as an inhibitor of aldosterone synthase (CYP11B2). This enzyme is crucial in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. Inhibition of CYP11B2 can lead to decreased production of aldosterone, thereby lowering arterial blood pressure and potentially treating hypertension.
2. Anti-inflammatory Properties
Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases .
3. Anticancer Potential
Some studies have suggested that this compound may possess anticancer properties by interfering with specific cellular pathways involved in tumor growth and proliferation. Further research is needed to elucidate these mechanisms and confirm its efficacy in cancer treatment.
Agricultural Applications
1. Pesticidal Activity
The compound has been explored for its potential use as a pesticide. Its structural characteristics may allow it to act effectively against various agricultural pests, contributing to crop protection strategies. The development of derivatives based on this compound could enhance its effectiveness and reduce environmental impact compared to traditional pesticides .
Chemical Synthesis Applications
1. Precursor for Heterocyclic Compounds
In synthetic organic chemistry, this compound serves as a valuable precursor for synthesizing various heterocyclic compounds. These compounds are often utilized in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities .
Case Study 1: Aldosterone Synthase Inhibition
A study conducted on the effects of similar compounds on CYP11B2 demonstrated a significant reduction in aldosterone levels in vitro. The findings suggest that this compound may have similar properties, warranting further investigation into its pharmacological potential.
Case Study 2: Pesticidal Efficacy
In agricultural trials, derivatives of benzamide compounds were tested against common pests. The results indicated that certain modifications enhanced their pesticidal activity, suggesting that this compound could be developed into effective pest control agents .
Mechanism of Action
The mechanism of action of 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to participate in various biochemical reactions, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but its potential as a therapeutic agent is being actively explored.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide and two related benzamide derivatives:
Key Observations:
Substituent Effects on Electronic Properties: The cyano group in the target compound is strongly electron-withdrawing, which may enhance binding affinity in enzyme inhibition studies (e.g., kinase targets) compared to the methyl (electron-donating) group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Steric and Lipophilicity Considerations :
- The cyclopropyl group on the pyridine ring in the target compound adds steric bulk and hydrophobicity, which may improve metabolic stability and membrane permeability compared to the polar hydroxyl group in ’s compound .
- The absence of substituents on the benzamide ring of 3k simplifies its reactivity profile, favoring synthetic versatility .
Biological Activity
3-Cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide is a chemical compound with the molecular formula C17H15N3O and a molecular weight of approximately 277.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of hormone synthesis and possible therapeutic applications.
The primary mechanism of action for this compound appears to involve the inhibition of aldosterone synthase (CYP11B2). This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting this enzyme, the compound may lower arterial blood pressure and affect various biochemical pathways associated with cardiovascular health .
In Vitro Studies
In vitro assays have demonstrated that compounds similar to this compound can modulate the production of pro-inflammatory cytokines. For instance, studies on related compounds have shown significant reductions in cytokine levels such as IL-1β and TNFα in macrophage cultures, indicating potential anti-inflammatory properties .
In Vivo Studies
Animal models have been employed to assess the biological activity of this compound. In particular, studies utilizing models of induced inflammation (e.g., zymosan-induced peritonitis) have shown that similar compounds can significantly reduce edema and leukocyte migration, suggesting a robust anti-inflammatory effect .
Case Studies
- Anti-inflammatory Activity : A study investigated the effects of related compounds on paw edema induced by Complete Freund's Adjuvant (CFA). The results indicated a significant reduction in edema at various doses, comparable to standard anti-inflammatory drugs like dexamethasone .
- Cardiovascular Impact : Research focusing on aldosterone synthase inhibitors has highlighted the potential for these compounds to manage hypertension effectively. The modulation of RAAS through inhibition of CYP11B2 may lead to beneficial cardiovascular outcomes.
Comparative Analysis
The biological activity of this compound can be compared with other compounds targeting similar pathways:
| Compound Name | Mechanism of Action | Key Findings |
|---|---|---|
| 3-Cyano-N-(6-methylpyridin-2-yl)benzamide | Aldosterone synthase inhibition | Reduced blood pressure in models |
| JMPR-01 | Anti-inflammatory via cytokine modulation | Significant reduction in IL-1β and TNFα levels |
| 2-Cyano-N,3-diphenylacrylamide | Anti-inflammatory through multiple pathways | Effective in CFA-induced edema models |
Q & A
Q. How does X-ray crystallography confirm the compound’s solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
